3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Description
Context and Significance of Pyrazole (B372694) Derivatives in Contemporary Academic Research
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. academicstrive.comresearchgate.net This structural motif is a cornerstone in medicinal chemistry and drug development, largely due to the wide spectrum of biological activities its derivatives exhibit. researchgate.netmdpi.comnih.gov The pyrazole nucleus is found in numerous FDA-approved drugs, underscoring its pharmacological importance. researchgate.net Examples include the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant. nih.gov
The significance of pyrazole derivatives extends across various scientific domains:
Medicinal Chemistry : These compounds display a remarkable range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, anticonvulsant, and antidepressant activities. researchgate.netresearchgate.netmdpi.com Their versatility makes them privileged scaffolds in the design of new therapeutic agents. nih.gov
Agrochemicals : Many pyrazole derivatives have been developed as effective herbicides, insecticides, and fungicides, playing a crucial role in crop protection. researchgate.netresearchgate.net
Material Science : The unique electronic and structural properties of pyrazoles make them useful in the development of dyes, fluorescent substances, and ligands for metal catalysis. researchgate.netmdpi.comglobalresearchonline.net
The synthesis of pyrazole derivatives has also been a subject of intense research, with methodologies evolving from classical condensation reactions to modern, more efficient techniques like microwave-assisted synthesis and multicomponent reactions. researchgate.netmdpi.com The foundational work in pyrazole chemistry dates back to 1883 with Ludwig Knorr's synthesis of antipyrine, the first commercially successful synthetic drug, which established pyrazoles as a vital class of compounds in pharmaceutical research. nih.gov
Table 1: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | Key References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways; seen in drugs like Celecoxib. | nih.govmdpi.comontosight.ai |
| Anticancer | Ability to inhibit tumor growth and induce apoptosis in cancer cells. | nih.govmdpi.comontosight.ai |
| Antimicrobial | Efficacy against various bacterial and fungal strains. | mdpi.commdpi.comnih.gov |
| Antiviral | Activity against various viral infections. | academicstrive.commdpi.com |
| Analgesic | Pain-relieving properties. | researchgate.netmdpi.com |
| Anticonvulsant | Used in the management of seizures. | researchgate.netmdpi.com |
Overview of Scientific Literature on Pyrazole Systems with Halogenated Phenyl Moieties
The incorporation of a halogenated phenyl ring onto a pyrazole core is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogens, such as bromine, can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets.
Scientific literature indicates that bromophenyl-substituted heterocycles, including pyrazoles, are valuable as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The halogen atom serves as a reactive handle, allowing for further molecular modifications through cross-coupling reactions. Research has shown that the presence of a halogen on the phenyl ring can enhance the biological activity of pyrazole derivatives. For instance, certain halogen-containing compounds have demonstrated potent anti-inflammatory or anticancer properties. academicstrive.comglobalresearchonline.net
The synthesis of halogenated pyrazoles often involves specific strategies. Halogenation of the pyrazole ring itself typically occurs at the 4-position unless it is already substituted. globalresearchonline.netresearchgate.net Therefore, to obtain 3- or 5-substituted halogenated pyrazoles, methods like the dehydroxyhalogenation of hydroxypyrazoles or the cyclization of appropriately halogenated precursors are employed. researchgate.net The resulting halogenated pyrazole systems, such as 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, are considered important building blocks for creating more complex and potentially bioactive molecules. researchgate.net
Scope and Objectives of Advanced Research on this compound
While extensive literature exists for the broader class of pyrazoles, dedicated research focusing specifically on this compound is less prevalent. However, based on studies of its isomers and closely related analogues, the primary scope of research involving this compound is its application as a synthetic intermediate for the development of novel molecules with potential biological activity. nih.gov
The key objectives of advanced research on this compound can be inferred as follows:
Synthetic Utility : To utilize this compound as a foundational scaffold. The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
Discovery of Bioactive Agents : To synthesize libraries of derivatives from this pyrazole precursor and screen them for various pharmacological activities. Research on analogous structures suggests that derivatives could be investigated for antifungal, antibacterial, or anticancer properties. nih.gov For example, a related compound was synthesized and showed moderate antifungal activity against Fusarium oxysporum. nih.gov
Structure-Activity Relationship (SAR) Studies : To systematically modify the structure of this compound and its derivatives to understand how specific structural features influence biological activity. This involves exploring the effects of different substituents on both the pyrazole and phenyl rings.
In essence, this compound is primarily viewed as a valuable chemical building block. Advanced research is focused on leveraging its structural features—the pyrazole core for its proven biological relevance and the bromophenyl moiety for its synthetic versatility—to discover and develop new functional molecules for pharmaceutical and agrochemical applications.
Table 2: Chemical Properties of Bromophenyl-Methyl-Pyrazole Isomers
| Property | 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | 1-(3-Bromophenyl)-5-methyl-1H-pyrazole |
|---|---|---|
| Molecular Formula | C₁₀H₉BrN₂ | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol | 237.10 g/mol |
| CAS Number | 948293-34-3 | 1260787-69-6 |
| Appearance | Solid | Not specified |
| Melting Point | 153-157 °C | Not specified |
| Reference | nih.gov | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINCJDFHUONJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Bromophenyl 5 Methyl 1h Pyrazole and Analogues
Classical Pyrazole (B372694) Ring Formation Strategies
The formation of the pyrazole ring is a cornerstone of synthesizing compounds like 3-(3-bromophenyl)-5-methyl-1H-pyrazole. Classical methods, refined over many years, remain fundamental in heterocyclic chemistry.
Cyclocondensation Reactions of Precursors with Hydrazine (B178648) Derivatives
The most prevalent and time-honored method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govmdpi.combeilstein-journals.org This approach, famously known as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. beilstein-journals.org
For the specific synthesis of this compound, a key precursor would be 1-(3-bromophenyl)butane-1,3-dione. The reaction of this diketone with hydrazine hydrate (B1144303) would lead to the formation of the desired pyrazole. The mechanism involves the initial reaction of one of the carbonyl groups with the hydrazine, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Alternative precursors to 1,3-dicarbonyl compounds can also be employed. These include α,β-unsaturated ketones and α,β-alkynic aldehydes. nih.govmdpi.com For instance, the reaction of an appropriately substituted chalcone (B49325) (an α,β-unsaturated ketone) with hydrazine can yield a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, also represent an efficient strategy for pyrazole synthesis. nih.gov
A general scheme for the synthesis of a 3,5-disubstituted pyrazole via cyclocondensation is presented below:
| Precursor | Reagent | Product | Reference |
| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | mdpi.com |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then oxidized) | nih.gov |
| α,β-Alkynic Aldehyde | Hydrazine | 3,5-Disubstituted Pyrazole | mdpi.com |
Regioselective Synthesis Approaches
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as this compound, from unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomers. The reaction of 1-(3-bromophenyl)butane-1,3-dione with hydrazine could theoretically yield both this compound and 5-(3-bromophenyl)-3-methyl-1H-pyrazole.
To address this, various regioselective synthesis approaches have been developed. The regioselectivity of the cyclocondensation can be influenced by factors such as the reaction conditions (temperature, solvent, and catalyst) and the nature of the substituents on the 1,3-dicarbonyl precursor. nih.gov For example, performing the reaction under acidic conditions in N,N-dimethylacetamide has been shown to afford good yields and high regioselectivity. nih.gov
Modern methods offer more precise control over regiochemistry. One such approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. thieme.dethieme-connect.com For instance, a diazo compound generated in situ from an N-tosylhydrazone can react with an unactivated bromovinyl acetal, serving as an alkyne surrogate, to provide a highly regioselective route to 3,5-disubstituted pyrazoles. thieme.dethieme-connect.com Another regioselective method involves a one-pot reaction of terminal alkynes with aldehydes and hydrazine in the presence of molecular iodine. acs.org
Introduction and Modification of Bromophenyl Substituent
The bromophenyl group is a key feature of the target molecule. It can either be incorporated into one of the starting materials for the pyrazole ring synthesis or introduced onto a pre-formed pyrazole ring.
Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the introduction of aryl groups. nih.gov This reaction can be employed to synthesize aryl pyrazoles by coupling a bromo-pyrazole with an arylboronic acid or vice versa. nih.govrsc.org For example, 3-bromo-5-methyl-1H-pyrazole could be coupled with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound. This method is particularly useful for creating a library of analogues with different aryl substituents. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. nih.govresearchgate.net
Electrophilic Bromination at Aromatic Rings
Another strategy involves the direct bromination of a phenylpyrazole precursor. cdnsciencepub.com Electrophilic bromination of 3-phenyl-5-methyl-1H-pyrazole could potentially introduce a bromine atom onto the phenyl ring. The position of bromination (ortho, meta, or para) is directed by the pyrazole ring substituent and the reaction conditions. cdnsciencepub.comcdnsciencepub.com
The orientation of electrophilic substitution on phenylpyrazoles can be highly dependent on the reaction medium. cdnsciencepub.comresearchgate.net For instance, bromination of 1-phenylpyrazole (B75819) in chloroform (B151607) leads to substitution at the 4-position of the pyrazole ring. cdnsciencepub.comresearchgate.net However, performing the bromination in a strongly acidic medium like concentrated sulfuric acid in the presence of silver sulfate (B86663) can direct the bromination to the para-position of the phenyl ring. cdnsciencepub.comresearchgate.net This is because in strongly acidic solutions, the pyrazole ring is protonated, making it less reactive towards electrophiles and thus favoring substitution on the phenyl ring. cdnsciencepub.comresearchgate.net Achieving selective bromination at the meta-position of the phenyl ring can be more challenging and may require the use of a starting material that already contains a meta-directing group or a more complex synthetic route.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogues, advanced synthetic techniques are often employed. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives. mdpi.com
Multicomponent reactions (MCRs) are another advanced strategy that enhances synthetic efficiency by combining three or more starting materials in a single pot to form the final product, thereby reducing the number of purification steps and saving time and resources. beilstein-journals.orgnih.gov
Optimization of reaction conditions is also a critical aspect. This includes the screening of different catalysts, solvents, temperatures, and reaction times to identify the optimal parameters for a given transformation. For instance, in Suzuki-Miyaura coupling, the choice of the palladium catalyst and ligand can have a significant impact on the reaction's success. nih.gov Similarly, for classical cyclocondensation reactions, the use of specific catalysts can improve both the yield and the regioselectivity of the pyrazole ring formation. nih.gov
Multi-Component Reactions (MCRs) for Pyrazole Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. nih.gov These reactions are prized for their pot, atom, and step economy (PASE), aligning with the principles of sustainable chemistry. youtube.com
For the synthesis of pyrazole derivatives, MCRs often obviate the need to pre-synthesize and isolate the 1,3-dicarbonyl intermediate. chemhelpasap.com A common MCR approach involves the in-situ generation of the dicarbonyl compound, which then immediately reacts with a hydrazine in the same pot. For instance, an enolate could be reacted with a carboxylic acid chloride, and the resulting 1,3-diketone is then cyclized with hydrazine without isolation. chemhelpasap.com Other variations can bring together an aldehyde, a β-ketoester, and a hydrazine to construct highly substituted pyrazoles in a one-pot process. chemhelpasap.com While a specific MCR for this compound is not prominently documented, the principles allow for its theoretical construction. A hypothetical three-component reaction could involve 3-bromobenzaldehyde, a three-carbon acetyl equivalent, and hydrazine, streamlined into a single, efficient step.
The table below illustrates examples of starting materials used in various MCRs for pyrazole synthesis.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| Aldehyde | β-ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles chemhelpasap.com |
| Malononitrile | Aldehyde | Hydrazine | Various Lewis acids | 5-Aminopyrazoles chemhelpasap.com |
| Enaminone | Hydrazine | Aryl Halide | Copper Catalyst | 1,3-Disubstituted Pyrazoles chemhelpasap.com |
| Phenylhydrazine | Aldehyde | Alkyl-3-oxo-3-arylpropane dithioate | Iron Sulfate | Pyrazole-4-carbodithioates chemhelpasap.com |
Green Chemistry Principles in Pyrazole Synthesis
The integration of green chemistry principles into synthetic protocols aims to reduce or eliminate the use and generation of hazardous substances. nih.gov For pyrazole synthesis, this often involves minimizing solvent use, employing safer reagents, and utilizing energy-efficient reaction conditions. nih.govnih.gov
Performing reactions without a solvent, or under neat conditions, offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product work-up. jk-sci.com The condensation of a diketone and a hydrazine can be effectively carried out without a solvent, often at room temperature with only a catalytic amount of acid, affording pyrazole derivatives in high yields. chemicalbook.com In some cases, the reaction can be facilitated by grinding the solid reactants together, a mechanochemical approach that further reduces energy consumption. nih.gov For the synthesis of this compound, mixing 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate under solvent-free conditions, potentially with a solid acid catalyst, represents a viable green alternative to traditional solution-phase methods. jk-sci.comchemicalbook.com
The use of non-traditional energy sources like microwave irradiation and ultrasound has become a cornerstone of green chemistry for accelerating organic reactions. researchgate.netorganic-chemistry.org
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. ontosight.ai This technique dramatically reduces reaction times, often from hours to minutes, and can improve product yields and selectivity compared to conventional heating. researchgate.netontosight.ai The synthesis of pyrazoles via the Knorr reaction is particularly amenable to microwave assistance, providing cleaner reactions in shorter times. organic-chemistry.org
The table below compares conventional heating with microwave and ultrasound assistance for pyrazole synthesis.
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Assistance |
| Reaction Time | Hours chemhelpasap.com | Minutes ontosight.ai | Minutes to Hours researchgate.net |
| Energy Input | Conduction/Convection | Direct Molecular Interaction ontosight.ai | Acoustic Cavitation researchgate.net |
| Heating | Non-uniform | Uniform and Rapid ontosight.ai | Localized Hotspots nih.gov |
| Yields | Often lower | Often higher researchgate.net | Generally improved nih.gov |
| Solvent Use | High | Reduced or solvent-free possible researchgate.net | Can be used with green solvents nih.gov |
Flow Chemistry in Heterocycle Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. Key benefits include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety for handling hazardous reagents or exothermic reactions, and seamless scalability from laboratory research to industrial production.
The synthesis of heterocyclic compounds, including pyrazoles, is well-suited for flow chemistry. Reagents can be mixed precisely at junctions, and the reaction mixture can be passed through heated zones to achieve rapid and efficient conversion. For the synthesis of this compound, a flow reactor could be set up where streams of 1-(3-bromophenyl)butane-1,3-dione and hydrazine are mixed and then passed through a heated coil or a packed-bed reactor containing a solid acid catalyst. This would allow for continuous production of the target compound with high reproducibility and minimal manual intervention.
Synthesis of Precursors and Intermediates for Pyrazole Ring Construction
The accessibility of the final pyrazole product is critically dependent on the availability of its precursors. For the Knorr synthesis of this compound, the key intermediate is the 1,3-dicarbonyl compound, 1-(3-bromophenyl)butane-1,3-dione .
This β-diketone is typically prepared via a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. To synthesize 1-(3-bromophenyl)butane-1,3-dione, 3'-bromoacetophenone would be treated with ethyl acetate in the presence of a base like sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent workup with acid yields the desired 1,3-dicarbonyl precursor.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic analysis is indispensable for confirming the molecular structure of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) collectively offer a detailed portrait of the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined. For N-unsubstituted pyrazoles, NMR spectra can sometimes show broad signals for the C3 and C5 positions due to the rapid exchange of the N1-proton between the two nitrogen atoms, a phenomenon known as prototropic tautomerism. mdpi.com
The ¹H-NMR spectrum of this compound is expected to display several distinct signals corresponding to each unique proton environment in the molecule. The methyl group protons at the C5 position of the pyrazole (B372694) ring would typically appear as a sharp singlet in the upfield region. The lone proton on the pyrazole ring (H4) would also produce a singlet. The four aromatic protons of the 3-bromophenyl substituent would manifest as a more complex set of multiplets in the downfield aromatic region. Additionally, the N-H proton of the pyrazole ring is expected to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Table 1: Expected ¹H-NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₃ (at C5) | ~2.3 | Singlet (s) |
| -CH (pyrazole ring, H4) | ~6.4 | Singlet (s) |
| Aromatic -CH | ~7.2 - 7.9 | Multiplet (m) |
The ¹³C-NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum for this compound would show a signal for the methyl carbon in the high-field region. The carbons of the pyrazole and bromophenyl rings would resonate in the downfield region. The carbon atom attached to the bromine (C-Br) is identifiable, as are the three distinct carbons of the pyrazole ring (C3, C4, and C5). Studies on substituted pyrazoles indicate that the chemical shifts at positions C3 and C5 are influenced by tautomeric forms present in solution. mdpi.com
Table 2: Expected ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (at C5) | ~11 - 15 |
| C4 (pyrazole ring) | ~105 - 110 |
| C-Br (bromophenyl ring) | ~122 |
| Aromatic/Heterocyclic -CH | ~125 - 135 |
| C3 (pyrazole ring) | ~148 |
| C5 (pyrazole ring) | ~140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibrations for the C=N and C=C bonds within the pyrazole and phenyl rings are expected in the 1450-1600 cm⁻¹ region. mdpi.com
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (pyrazole) | 3100 - 3300 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 |
| C=N and C=C Stretch (ring) | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region, typically arising from π → π* transitions within the conjugated system of the pyrazole and phenyl rings. For the related compound 3-methyl-5-phenyl-1H-pyrazole, UV-Vis spectral data has been compiled, which can serve as a reference. nist.gov The presence of the bromophenyl group is expected to influence the position and intensity of these absorption maxima.
Table 4: Expected UV-Vis Spectral Data for this compound
| Transition Type | Expected Absorption Maximum (λₘₐₓ, nm) |
|---|
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrN₂), the molecular weight is approximately 237.10 g/mol . nih.gov A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula. The calculated exact mass for C₁₀H₉⁷⁹BrN₂ is 235.9949 Da, and for C₁₀H₉⁸¹BrN₂ it is 237.9929 Da. The observation of these ions at the correct high-resolution m/z values confirms the molecular formula of the compound. nih.gov
Table 5: Expected MS and HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight ( g/mol ) | ~237.10 |
| Expected [M]⁺ (⁷⁹Br) | ~236 |
| Expected [M+2]⁺ (⁸¹Br) | ~238 |
| HRMS Calculated for [M+H]⁺ (C₁₀H₁₀⁷⁹BrN₂⁺) | 237.0025 |
Raman Spectroscopy for Functional Group Elucidation
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. While specific experimental Raman data for this compound is not extensively reported, the expected spectral features can be predicted based on the analysis of its constituent functional groups and related pyrazole derivatives. researchgate.netnih.gov
The key functional groups in the molecule are the pyrazole ring, the 3-bromophenyl substituent, and the 5-methyl group. The Raman spectrum would be expected to show characteristic bands corresponding to the vibrations of these units. researchgate.netnih.gov Aromatic C-H stretching vibrations from the benzene (B151609) ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the phenyl and pyrazole rings would produce strong bands in the 1620-1430 cm⁻¹ region. researchgate.net The C=N stretching vibration from the pyrazole ring is also expected in this region, often around 1460 cm⁻¹. researchgate.net The presence of the methyl group would be confirmed by its characteristic C-H stretching and bending vibrations. Furthermore, a low-frequency band corresponding to the C-Br stretching vibration would be indicative of the bromophenyl group. Analysis of the complete spectrum allows for a comprehensive elucidation of the molecule's structural composition. nih.govnih.gov
Solid-State Structural Determination
The three-dimensional arrangement of molecules in the solid state is critical for understanding a compound's properties, including its stability, solubility, and polymorphism.
Single Crystal X-ray Diffraction (SCXRD) provides definitive information on the precise atomic arrangement within a crystal lattice. Although the crystal structure for this compound has not been specifically reported, a detailed analysis of its close isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, offers significant insight into its likely molecular geometry and crystal system. udg.edu.meresearchgate.net
The 4-bromo isomer crystallizes in the orthorhombic system with the chiral space group P2₁2₁2₁, indicating that the molecules pack in a non-centrosymmetric arrangement. researchgate.net The unit cell parameters were determined to be a = 5.9070(3) Å, b = 9.2731(7) Å, and c = 17.5641(14) Å, with a cell volume of 962.09(12) ų. udg.edu.meresearchgate.net Each unit cell contains four molecules (Z=4). researchgate.net This detailed crystallographic data provides a robust model for the absolute structure of brominated phenyl-pyrazole compounds, defining bond lengths, bond angles, and torsion angles with high precision. nih.govnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉BrN₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9070(3) |
| b (Å) | 9.2731(7) |
| c (Å) | 17.5641(14) |
| Volume (ų) | 962.09(12) |
| Z | 4 |
| Temperature (K) | 293(2) |
The arrangement of individual molecules within the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In pyrazole-containing structures, hydrogen bonding is a dominant force in directing the supramolecular assembly. researchgate.net For the 4-bromo isomer, N–H···N hydrogen bonds are a prevalent interaction, linking the pyrazole molecules into extended molecular networks. researchgate.net This capacity for hydrogen bonding is a key feature of the pyrazole moiety, enabling the formation of various self-association patterns, including dimers, trimers, and linear chains (catemers). globalresearchonline.net These interactions create a robust three-dimensional architecture that defines the solid-state properties of the compound. nih.govnih.gov
A detailed understanding of the specific non-covalent interactions within the crystal is crucial for crystal engineering and predicting material properties. These interactions can be identified by SCXRD and quantified using techniques like Hirshfeld surface analysis.
Hydrogen Bonding: The primary interaction in related pyrazole structures is the N–H···N hydrogen bond. researchgate.net In more complex derivatives, other hydrogen bonds such as C–H···O and C–H···N also play significant roles in stabilizing the crystal packing. nih.govnih.gov
Halogen Bonding and Contacts: The bromine atom on the phenyl ring can participate in various intermolecular contacts. Hirshfeld surface analysis of a related 3-(3-bromophenyl)pyrazole derivative revealed that Br···H/H···Br contacts account for a significant portion (13.5%) of the intermolecular interactions. nih.gov C–H···Br interactions have also been observed, further stabilizing the crystal structure. nih.gov
π-π Stacking: The aromatic pyrazole and phenyl rings facilitate π-π stacking interactions. In a related compound, aromatic stacking was observed with an inter-centroid distance of 3.8369 (10) Å, contributing to the cohesion of the crystal lattice. nih.gov
Other Contacts: Hirshfeld analysis provides a quantitative breakdown of all close contacts. For a similar molecule, the analysis showed that the molecular packing was primarily governed by H···H (37.1%), followed by O···H/H···O (31.3%), Br···H/H···Br (13.5%), and C···H/H···C (10.6%) contacts, illustrating the diverse nature of the forces at play. nih.gov
| Interaction Type | Description | Typical Contribution / Distance | Reference |
|---|---|---|---|
| N–H···N Hydrogen Bonding | Links pyrazole rings into extended networks. | Prevalent Interaction | researchgate.net |
| π-π Stacking | Interaction between aromatic rings. | ~3.84 Å inter-centroid distance | nih.gov |
| Br···H Contacts | Quantified by Hirshfeld surface analysis. | ~13.5% of surface contacts | nih.gov |
| H···H Contacts | Major contributor to crystal packing. | ~37% of surface contacts | nih.gov |
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized compounds and for quantifying them in various matrices. researcher.life For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is commonly employed. ijcpa.innih.gov
A typical RP-HPLC method for a pyrazoline derivative utilizes a C18 stationary phase column. ijcpa.in The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may contain a modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. researcher.lifeijcpa.in Isocratic elution is often sufficient for purity analysis. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. ijcpa.in
Method validation according to ICH guidelines ensures the reliability of the results. researcher.life Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.in For pyrazole derivatives, HPLC methods have demonstrated excellent linearity (with correlation coefficients, r², often >0.999) over a defined concentration range, confirming their suitability for quantitative analysis and purity assessment, with purities often exceeding 99%. researcher.lifenih.gov
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like bromine) in a compound. This data is used to validate the empirical formula and confirm the stoichiometry of the synthesized molecule. researchgate.net The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed chemical formula. iucr.org
For this compound, the molecular formula is C₁₀H₉BrN₂. The theoretical elemental composition is calculated from its molecular weight (237.10 g/mol ). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, in the analysis of a related compound (C₂₃H₂₁BrN₄O), the found values (C 61.38%, H 4.60%, Br 17.68%, N 12.38%) were in excellent agreement with the calculated values (C 61.48%, H 4.71%, Br 17.78%, N 12.47%), thereby confirming its elemental composition. iucr.org
| Element | Symbol | Mass Percentage (%) |
|---|---|---|
| Carbon | C | 50.66 |
| Hydrogen | H | 3.82 |
| Bromine | Br | 33.69 |
| Nitrogen | N | 11.82 |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aip.orgresearchgate.net It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, providing a robust framework for understanding the behavior of compounds like 3-(3-Bromophenyl)-5-methyl-1H-pyrazole. researchgate.netnih.gov
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process identifies the structure with the lowest energy. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. unar.ac.id Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations are a standard method for determining these energy values. For comparison, a DFT study on a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, was conducted to evaluate its properties. unar.ac.id
Table 1: Illustrative Frontier Molecular Orbital Energies from a Related Pyrazole (B372694) Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.92 |
| LUMO | -2.50 |
| Energy Gap (ΔE) | 3.42 |
Note: Data is illustrative and based on a representative pyrazole derivative from computational studies for comparative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding and coordination. The bromine atom would also influence the electrostatic potential distribution on the phenyl ring. unar.ac.idtandfonline.com
Prediction of Spectroscopic Properties (IR, NMR, UV)
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes that are detected in an experimental IR spectrum. Comparing the theoretical and experimental spectra helps in assigning the observed absorption bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard (e.g., Tetramethylsilane). This is invaluable for interpreting complex experimental NMR spectra. tandfonline.com
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This analysis provides insights into the electronic structure and can help identify the molecular orbitals involved in the electronic excitations. researchgate.net
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. These calculations typically determine key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high β value is indicative of significant NLO response.
While the NLO properties of numerous pyrazole and pyrazoline derivatives have been investigated theoretically and experimentally, a specific computational study detailing the non-linear optical properties of this compound is not available in the current body of peer-reviewed literature. Such a study would typically involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors to evaluate its potential as an NLO material.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Docking simulations predict the binding conformation (mode or pose) of a ligand within the active site of a target protein. The simulation also calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity. A lower binding energy generally indicates a more stable ligand-protein complex.
Although various pyrazole derivatives have been the subject of extensive molecular docking studies against numerous therapeutic targets, specific research detailing the prediction of binding modes and interaction energies for this compound has not been reported. Docking this specific compound into relevant protein targets would be necessary to predict its potential biological activity.
Beyond predicting binding affinity, molecular docking analysis provides detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these specific interactions is crucial for understanding the mechanism of action and for guiding further structural optimization of the ligand.
A detailed analysis of the specific non-covalent interactions for this compound within a protein binding site is contingent on performing dedicated molecular docking studies, which are not currently available in the scientific literature.
Hirshfeld Surface Analysis for Supramolecular Interactions in Crystals
While Hirshfeld surface analysis has been conducted on some complex derivatives containing the bromophenyl pyrazole moiety, a dedicated study on the crystal structure and corresponding Hirshfeld surface analysis of this compound itself has not been published. nih.govresearchgate.net Such an analysis would elucidate the nature and prevalence of interactions such as H···H, C···H, and Br···H contacts, providing a quantitative picture of the forces governing its crystal packing. nih.gov
Reactivity Profiles and Mechanistic Pathways
Electrophilic Aromatic Substitution Reactions on Pyrazole (B372694) and Phenyl Rings
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic systems. The general mechanism involves an initial attack by the π-electrons of the aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.orgmsu.edu Aromaticity is subsequently restored through the loss of a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.comyoutube.com
Pyrazole Ring Reactivity: The pyrazole ring is an electron-rich five-membered heterocycle, making it susceptible to electrophilic attack. mdpi.com The scaffold contains three potential nucleophilic centers (N1, N2, and C4) and two electrophilic centers (C3 and C5). mdpi.com In the case of 3-(3-bromophenyl)-5-methyl-1H-pyrazole, the C3 and C5 positions are already substituted. Therefore, electrophilic substitution on the pyrazole ring is expected to occur predominantly at the C4 position, which typically has the highest electron density in 1,3,5-substituted pyrazoles. This is analogous to the observed C-acylation at the C4 position in related pyrazolone (B3327878) systems. rsc.org
| Substituent | Position on Phenyl Ring | Electronic Effect | Directing Influence |
| Bromine | 3 | Deactivating (Inductive) | Ortho, Para |
| Pyrazolyl | 1 | Varies (Inductive/Resonance) | Dependent on conditions |
This table summarizes the directing effects of substituents on the phenyl ring for electrophilic aromatic substitution.
Nucleophilic Substitution Reactions at Bromine Centers
The bromine atom attached to the phenyl ring serves as a key functional handle for nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on aryl halides is possible, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, which are absent in this molecule. Consequently, direct substitution of the bromine atom by common nucleophiles under classical SNAr conditions is generally challenging. The most prevalent and efficient method for achieving substitution at this bromine center is through transition metal-catalyzed cross-coupling reactions, which are discussed in detail in section 5.4.
Oxidation and Reduction Pathways of the Pyrazole Scaffold
The pyrazole scaffold can participate in both oxidation and reduction reactions, although specific pathways for this compound are not extensively detailed in the literature. Based on the general chemistry of pyrazoles, oxidation can lead to the formation of pyrazole N-oxides. Furthermore, pyrazole derivatives with activating groups, such as amines, can undergo oxidative dehydrogenative coupling reactions. nih.gov For example, pyrazol-5-amines have been shown to form azo-dimers in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov
Reduction pathways for the pyrazole ring are less common due to its aromatic stability. However, functional groups attached to the pyrazole or phenyl ring can be reduced. Additionally, should an N-oxide be formed via oxidation, it could potentially be deoxygenated using appropriate reducing agents, thereby regenerating the parent pyrazole structure. researchgate.net
Metal-Catalyzed Coupling Reactions and Their Mechanisms (e.g., Suzuki-Miyaura)
The carbon-bromine bond on the phenyl ring is an ideal site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura reaction is one of the most widely used of these methods, coupling an organoboron compound with an organohalide. arkat-usa.orgnih.govresearchgate.net
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst in its Pd(0) oxidation state. The catalytic cycle consists of three primary steps:
Oxidative Addition: The aryl bromide, this compound, reacts with the Pd(0) complex, inserting the palladium into the C-Br bond to form a Pd(II) intermediate. researchgate.net
Transmetalation: A base activates the organoboron species (e.g., a boronic acid), which then transfers its organic group to the Pd(II) complex, replacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst. researchgate.net
The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. nih.govrsc.org For instance, palladium catalysts paired with bulky phosphine (B1218219) ligands like XPhos are often effective in preventing side reactions such as debromination. nih.gov
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | K3PO4 | THF | 74% | nih.gov |
| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Benzothiazole-oxime-Pd(II) complex | K2CO3 | H2O/DMF | 88% | arkat-usa.org |
| 1-Bromo-4-(chloromethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)2 / PCy3·HBF4 | Cs2CO3 | Toluene/H2O | 93% | nih.gov |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane | - | researchgate.net |
This interactive table presents examples of Suzuki-Miyaura cross-coupling reactions performed on substrates structurally related to this compound, illustrating typical reaction conditions and yields.
Reactive Centers and Site Selectivity Determination
The structure of this compound offers several distinct reactive centers, and the selectivity of a given reaction is dictated by a combination of electronic, steric, and reaction-specific factors.
Identified Reactive Centers:
C-Br Bond: The primary site for metal-catalyzed cross-coupling reactions due to the relative weakness of the C-Br bond and its susceptibility to oxidative addition.
C4 of Pyrazole Ring: The most electron-rich carbon on the heterocycle, making it the preferred site for electrophilic attack. mdpi.com
N1-H of Pyrazole Ring: This proton is acidic and can be removed by a base to generate a nucleophilic pyrazolate anion. mdpi.com
N2 of Pyrazole Ring: The pyridine-like nitrogen atom is basic and can act as a nucleophile or a ligand for metal coordination. mdpi.com
Phenyl Ring (C2, C4, C6): These positions are potential sites for electrophilic aromatic substitution, with the precise location determined by the directing effects of the bromo and pyrazolyl groups.
Site selectivity is determined by the interplay of these factors. For example, in palladium-catalyzed reactions, the high reactivity of the C-Br bond towards oxidative addition ensures that coupling occurs selectively at this position over potential C-H activation sites. nih.gov In electrophilic substitutions, the inherent nucleophilicity of the pyrazole C4 position often makes it more reactive than the deactivated phenyl ring. mdpi.com The choice of reagents and conditions is paramount; for instance, using free hydrazine (B178648) versus its hydrochloride salt can completely reverse the regioselectivity in pyrazole synthesis, a principle that highlights the subtle control that can be exerted over reaction outcomes. acs.orgnih.gov
Advanced Research Applications and Potentials
Catalysis and Coordination Chemistry
The pyrazole (B372694) moiety is an aromatic five-membered N-heterocycle that possesses a unique combination of a Brønsted acidic NH group and a Lewis basic sp²-hybridized nitrogen atom. nih.gov This amphiprotic nature allows pyrazoles to act as versatile ligands in coordination chemistry. nih.gov Upon coordination to a Lewis acidic metal center, the acidity of the pyrazole NH proton increases. nih.gov Furthermore, the pyrazole ring can be readily deprotonated to form a pyrazolate anion, which can bridge multiple metal centers, leading to the formation of di- or polynuclear complexes. nih.gov The ease of constructing the pyrazole ring and the potential for N-functionalization have resulted in a wide diversity of pyrazole-based ligands and their corresponding metal complexes. nih.gov These complexes have found applications in numerous fields, including homogeneous catalysis. nih.gov
Pyrazole Derivatives as Ligands for Transition Metal Complexes
Pyrazole and its derivatives are well-established as effective chelating agents for a wide array of transition metals, including but not limited to palladium, ruthenium, copper, iron, cobalt, and nickel. researchgate.netresearchgate.netnih.gov The structural diversity of pyrazole complexes is vast, stemming from the flexible ligand design and the ability to introduce various substituents onto the pyrazole ring. nih.gov These substituents can be used to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and catalytic performance. researchgate.net
The compound 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is anticipated to be an excellent candidate as a ligand. Its pyrazole core provides the necessary nitrogen donor atoms for metal coordination. The methyl group at the 5-position and the bromophenyl group at the 3-position offer steric bulk and electronic influence that can stabilize different oxidation states of the metal center and dictate the geometry of the resulting complex. The bromine atom on the phenyl ring is particularly noteworthy as it provides a reactive handle for further modifications, such as cross-coupling reactions, allowing for the synthesis of more complex, multidentate ligand architectures. The presence of the N-H proton allows for the formation of "protic pyrazole complexes," which have shown significant potential in catalytic applications due to their proton-responsive nature. nih.gov
The coordination of pyrazole derivatives can lead to various complex geometries. For instance, ligands of the 2,6-bis(1H-pyrazol-3-yl)pyridine type form planar coordination with metal(II) ions. mdpi.com The coordination of this compound to transition metals would similarly result in stable complexes, whose specific structures would be influenced by the metal's coordination preferences and the reaction conditions.
Applications in Homogeneous Catalysis of Organic Transformations
Transition metal complexes bearing pyrazole-based ligands have demonstrated significant activity as catalysts in a variety of important organic transformations. nih.govresearchgate.net The unique properties of the pyrazole ligand, particularly the protic NH group, often play a direct role in the catalytic cycle. nih.gov
Pyrazole-containing ligands have been successfully employed in catalysts for transfer hydrogenation and asymmetric hydrogenation reactions. nih.govrsc.org For example, ruthenium(II) complexes with protic, pincer-type pyrazole ligands have been shown to catalyze the hydrogenation of ketones like acetophenone. nih.gov Similarly, half-sandwich iridium(III) complexes with C–N chelate pyrazole ligands are known to catalyze the transfer hydrogenation of ketones using 2-propanol as the hydrogen source. nih.gov The development of manganese-based catalysts coordinated to pyrazole ligands for transfer hydrogenations represents a move towards using more abundant and cost-effective 3D transition metals. rsc.org
A binary catalyst system, combining a chiral iridium complex with protic pyrazoles, has proven effective for the asymmetric hydrogenation of acetophenone. nih.gov The protic nature of the pyrazole is crucial, as it can participate in hydrogen transfer steps within the catalytic cycle. nih.gov Given these precedents, transition metal complexes of this compound hold potential as catalysts for such reduction reactions. The electronic properties imparted by the bromophenyl group could influence the enantioselectivity of asymmetric transformations.
Table 1: Examples of Pyrazole-Based Catalysts in Hydrogenation Reactions
| Metal Center | Ligand Type | Substrate | Reaction Type | Key Finding | Reference(s) |
| Ruthenium(II) | Pincer-type protic pyrazole | Acetophenone | Hydrogenation & Transfer Hydrogenation | Protic NH group is crucial for catalytic activity. | nih.gov |
| Iridium(III) | C-N chelate protic pyrazole | Acetophenone | Transfer Hydrogenation | Efficient catalysis with 2-propanol as H-source. | nih.gov |
| Manganese | Pyrazole ligand | Various alcohols | Transfer Hydrogenation | Establishes an efficient Mn–N₂ catalytic system. | rsc.org |
| Iridium | Chiral complex + protic pyrazole | Acetophenone | Asymmetric Hydrogenation | Binary system achieves high enantioselectivity. | nih.gov |
Pyrazoles have been successfully utilized as N-donor ligands for transition metals like palladium, iron, cobalt, ruthenium, copper, and nickel in C-C cross-coupling reactions. researchgate.net The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, has been a key area of application. researchgate.netresearchgate.net For instance, palladium(II) complexes with bis(pyrazole) ligands are reported to catalyze Suzuki-Miyaura coupling. nih.gov The development of pyrazolyl analogues of well-known phosphine (B1218219) ligands like DPEphos and Xantphos has shown that symmetrical bis-pyrazolyl ligands can be highly active in the reaction of aryl halides with aryl boronic acids. researchgate.net
Homocoupling reactions of pyrazoles, particularly through palladium-catalyzed reactions of pyrazole boronic esters, provide access to bipyrazole ligands, which are valuable in coordination chemistry. nih.gov The inherent reactivity of the C-Br bond in this compound itself makes it a potential substrate for cross-coupling reactions, allowing for its incorporation into larger, more complex molecular structures. znaturforsch.com Furthermore, as a ligand, it could be used to prepare novel palladium, nickel, or copper catalysts for various cross-coupling reactions, where the electronic nature of the bromophenyl group could modulate catalyst activity and stability.
Metal complexes featuring pyrazole-based ligands have also been investigated as catalysts for oxidation reactions. researchgate.netnih.govarabjchem.orgbohrium.com For example, cobalt complexes with pyrazole ligands serve as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions using aqueous H₂O₂. nih.gov In-situ generated copper(II) complexes of various pyrazolyl ligands have been shown to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen, mimicking the activity of the catecholase enzyme. arabjchem.orgbohrium.com The catalytic activity in these systems is often dependent on the specific pyrazole ligand structure, the choice of metal salt, and the solvent. researchgate.netarabjchem.orgbohrium.com Ruthenium(II) complexes bearing protic pyrazole ligands have also been reported to catalyze the photochemical oxidation of alcohols and alkenes. nih.gov
Complexes derived from this compound could potentially be applied in this area. The stability of the pyrazole ligand under oxidative conditions, combined with the electronic influence of its substituents, could lead to robust and efficient oxidation catalysts.
Mechanistic Aspects of Metal-Ligand Cooperation in Catalytic Cycles
A key feature that makes protic pyrazole ligands particularly interesting for catalysis is the potential for metal-ligand cooperation. nih.govnih.govrsc.org This concept involves the ligand not acting as a mere spectator but actively participating in the catalytic transformation, often by facilitating bond activation steps. nih.gov The NH group of the pyrazole ligand is central to this cooperative effect.
In many catalytic cycles, the pyrazole NH group can act as a proton shuttle or engage in hydrogen bonding to stabilize transition states. nih.gov Theoretical calculations and experimental studies on certain ruthenium-pyrazole systems suggest that processes like the heterolytic cleavage of dihydrogen can occur at the coordinatively unsaturated pyrazolato complex, highlighting the ligand's active role. nih.gov This bifunctional activation, where the metal center and the ligand work in concert, can lower activation barriers and open up new reaction pathways.
For instance, in the disproportionation of hydrazine (B178648) catalyzed by an iron-pincer pyrazole complex, mechanistic studies revealed that the pyrazole NH groups engage in multiple and bidirectional proton-coupled electron transfer (PCET) with the substrate. nih.gov One NH group promotes the cleavage of the N-N bond via hydrogen bonding, while the other acts as an acid-base catalyst in a subsequent step. nih.gov
The structure of this compound, with its accessible NH proton, makes it an ideal candidate for designing catalysts that exploit metal-ligand cooperation. By coordinating this ligand to a suitable transition metal, it is conceivable to develop catalytic systems where the ligand actively participates in substrate activation, proton management, and product formation, leading to more efficient and selective chemical transformations. nih.gov
Materials Science and Engineering
The inherent properties of the pyrazole ring system, such as its aromaticity, ability to coordinate with metal ions, and tunable electronic characteristics, make it a valuable building block in materials science. The presence of a bromophenyl group on the this compound molecule offers a site for further chemical modification, enhancing its versatility.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. uninsubria.it Pyrazole and its derivatives are recognized for their strong affinity for metal atoms, acting as effective monodentate or bridging bidentate ligands in the formation of MOFs. researchgate.net The nitrogen atoms of the pyrazole ring serve as excellent coordination sites for metal centers. researchgate.net
The incorporation of pyrazole-functionalized ligands, such as derivatives of this compound, is a promising strategy for creating novel MOFs. rsc.org These ligands can be used to synthesize a variety of MOF architectures with potential applications in gas storage, catalysis, and sensing. researchgate.net The structure of the organic linker is crucial; for instance, T-shaped bifunctional pyrazole-carboxylate ligands have been used to create chiral MOFs with rare topologies, which are promising for enantioselective separation and catalysis. mdpi.com The additional NH-function in the pyrazole ring can act as an extra interaction site, a feature that distinguishes them from more common pyridine-carboxylate ligands. mdpi.com The bromophenyl group could further influence the MOF's properties, potentially enabling post-synthetic modifications or introducing specific functionalities within the pores.
| Ligand Type | Metal Ion(s) | Resulting MOF Topology/Feature | Potential Application | Reference |
|---|---|---|---|---|
| 5-(Pyrazole-4-yl)isophthalic acid | Cu(II) | rht-MOF, trinuclear copper cluster | Gas storage, Catalysis | mdpi.com |
| 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | Zn(II), Cu(II) | rtl-MOF | Photoswitchable materials | mdpi.com |
| Bis(pyrazolyl)methane | Cu(II) | Forms Metal-Organic Cages (MOCs) | Multifunctional materials, Sensing | mdpi.com |
| Pyrazole functionalized carboxylic acids | Zn(II) | Anionic frameworks | Selective adsorption of cationic dyes | rsc.org |
Development of Optoelectronic and Photoluminescent Materials
Pyrazole derivatives are increasingly investigated for their photophysical properties and potential use in optoelectronic devices. researchgate.net Compounds incorporating pyrazole moieties are noted for their high hole-transport efficiency and excellent emission behavior, making them candidates for organic light-emitting diodes (OLEDs). researchgate.net
The fluorescence properties of pyrazole-based compounds can be tuned by altering the substituents on the heterocyclic ring and attached aryl groups. For instance, new 6-CF3-1H-pyrazolo[3,4-b]quinolines containing phenyl groups have been synthesized for optoelectronic applications. mdpi.com In these systems, the number of phenyl rings and their substitution positions modulate the emission properties and energy levels of the molecule. mdpi.com The fluorescence in these phenyl-decorated pyrazoloquinolines arises from a photoinduced charge transfer process between the phenyl substituent and the pyrazoloquinoline core. mdpi.com For this compound, the combination of the pyrazole core with the bromophenyl ring could lead to materials with unique luminescent properties, potentially useful in the development of new emitters for OLEDs or other display technologies.
| Compound Class | Key Structural Feature | Observed Property | Potential Application | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]quinolines | Phenyl and CF3 substituents | Modulated fluorescence emission (481–506 nm), Photoinduced charge transfer | OLEDs (bluish-green emitters), Photovoltaics | mdpi.com |
| 1,3,5-Triaryl-2-pyrazolines | Multiple aryl groups | High hole-transport efficiency, Excellent emission behavior | OLEDs | researchgate.net |
| Pyrazolyl-substituted diethylene derivatives | Cyano group substituents | Enhanced PL quantum yield in solid state, Increased electron affinity | OLEDs | researchgate.net |
Application in Conductive Polymers and Photovoltaic Devices
The unique electronic properties of pyrazole derivatives make them attractive for use in organic photovoltaic (OPV) applications, including dye-sensitized solar cells (DSSCs). researchgate.net These materials can be engineered to act as either electron donors or acceptors within the active layer of a solar cell.
Research has demonstrated the use of pyrazole derivative dyes as electron acceptors in blends with electron-donating polymers like poly(3-octyl)thiophene (P3OT) in standard layered photovoltaic cells. researchgate.net Furthermore, theoretical studies suggest that certain pyrazole-based compounds could be efficient acceptors when paired with specific donor polymers. researchgate.net The performance of these devices is influenced by the photophysical properties of the pyrazole compound, such as its ground-state dipole moment, which can enhance solar cell performance. researchgate.net Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline derivatives have been fabricated into bulk heterojunction (BHJ) solar cells, achieving a power conversion efficiency of approximately 0.38%. mdpi.com The incorporation of a this compound moiety into polymer backbones or as a standalone dye could offer a pathway to novel materials for OPVs, where its electronic properties can be harnessed for efficient charge generation and transport.
Design of Chemosensors and Molecular Display Devices
The development of small organic molecules as colorimetric and fluorescent probes is a significant area of research, with applications in environmental monitoring and biological imaging. nih.gov Pyrazole and its derivatives are an important class of chelating ligands that can be functionalized to create highly sensitive and selective chemosensors for metal ions. nih.gov
The pyrazole scaffold provides a robust platform for designing "turn-on" or "turn-off" fluorescent sensors. nih.govsemanticscholar.orgrsc.org In these systems, the pyrazole's nitrogen atoms can coordinate with a target metal ion, leading to a significant change in fluorescence intensity. For example, simple pyrazole-based sensors have been developed that show a 20-fold increase in fluorescence upon binding with Zn²⁺ and a 30-fold increase with Fe³⁺. semanticscholar.org The selectivity of these sensors can be tuned by modifying the substituents on the pyrazole ring. nih.govsemanticscholar.org The this compound framework is a candidate for such applications; the pyrazole core could serve as the binding site, while the bromophenyl group could modulate the sensor's photophysical properties and selectivity for specific ions.
| Sensor Structure | Target Ion(s) | Sensing Mechanism | Key Performance Metric | Reference |
|---|---|---|---|---|
| Simple Pyrazole Derivative 8 | Zn²⁺ / Cd²⁺ | Fluorescence "turn-on" | ~20x fluorescence increase for Zn²⁺ | nih.govsemanticscholar.org |
| Simple Pyrazole Derivative 9 | Fe³⁺ / Fe²⁺ | Fluorescence "turn-on" | ~30x fluorescence increase for Fe³⁺; LoD of 0.025 μM | nih.govsemanticscholar.org |
| Pyridine–pyrazole-based dye 20 | Fe³⁺ | Dual colorimetric and fluorescent | Limit of Detection (LOD) of 57 nM | nih.gov |
| Pyridine–pyrazole based chemosensor 17 | Al³⁺ | Colorimetric and fluorescent | Selective recognition in DMSO/H₂O solution | nih.gov |
Agrochemical Research (Mechanism-Focused)
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial fungicides. nih.gov These compounds are vital for controlling phytopathogenic fungi that cause significant crop losses worldwide.
Exploration as Fungicidal Agents
Many modern fungicides are pyrazole carboxamide derivatives that function as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). clockss.org This class of fungicides, which includes commercial products like boscalid, bixafen, and sedaxane, targets a crucial enzyme in the fungal respiratory system. clockss.orgfao.org
The mechanism of action of SDHI fungicides involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. fao.orgnih.gov This enzyme is a key component of the tricarboxylic acid (TCA) cycle and is responsible for oxidizing succinate to fumarate. By binding to the SDH enzyme, these fungicides block the electron transport chain, which disrupts cellular respiration and halts the production of ATP, the cell's main energy currency. nih.govresearchgate.net This ultimately leads to the inhibition of fungal growth and cell death. researchgate.net Microscopic studies on fungi treated with pyrazole carboxamides have shown destroyed cell walls and membranes, leakage of cellular contents, and abnormal mitochondrial morphology. nih.gov
Structure-activity relationship (SAR) studies have shown that the specific substituents on the pyrazole ring and the amide portion of the molecule are critical for fungicidal activity. arabjchem.orgresearchgate.net For example, the presence of a phenyl group on the pyrazole ring has been found to be important for activity. arabjchem.orgresearchgate.net Given that this compound contains the core pyrazole and phenyl moieties, its derivatives, particularly carboxamide analogues, represent a promising avenue for the development of new SDHI fungicides.
| Fungicide Class | Example Compound(s) | Mechanism of Action | Target Pathogens (Examples) | Reference |
|---|---|---|---|---|
| Pyrazole Carboxamides (SDHIs) | Boscalid, Bixafen, Penthiopyrad, Isopyrazam, Sedaxane | Inhibition of mitochondrial Complex II (Succinate Dehydrogenase) | Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum | clockss.orgnih.govnih.gov |
| Strobilurin Analogues | Pyraclostrobin | Inhibition of mitochondrial Complex III (cytochrome bc1 complex) | Broad spectrum of phytopathogenic fungi | nih.gov |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Experimental compound Y13 | Disruption of the cell membrane | Gibberella zeae, Botrytis dothidea, Fusarium prolifeatum | arabjchem.orgresearchgate.net |
Evaluation as Insecticidal Agents
While direct and extensive studies evaluating this compound as an insecticidal agent are not widely published, the broader class of pyrazole derivatives has been extensively investigated for such properties. Phenylpyrazole insecticides are known to be effective against a wide range of agricultural pests. Their primary mode of action is the disruption of the central nervous system of insects by blocking gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels.
Research into various N-aryl pyrazole derivatives has demonstrated significant insecticidal efficacy. For instance, studies on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have shown notable mortality rates against pests like Tuta absoluta. These findings suggest that the pyrazole core, substituted with an aryl group, is a crucial pharmacophore for insecticidal activity. The presence of a bromophenyl group on the pyrazole ring, as in this compound, could modulate this activity, potentially enhancing its efficacy or altering its target spectrum. Further empirical studies are necessary to determine the specific insecticidal potential of this compound.
Investigation as Herbicidal Agents
The investigation of pyrazole derivatives as herbicidal agents has yielded promising results. Although direct studies on the herbicidal activity of this compound are limited, research on a closely related derivative provides significant insights. A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids included a compound where the aryl group was a 3-bromophenyl group attached to a 5-methyl-1H-pyrazole moiety. google.com This derivative, namely 4-amino-6-(5-(3-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid, was synthesized and evaluated for its herbicidal effects. google.com
The study revealed that this class of compounds exhibited significant herbicidal activity, particularly in post-emergence applications against broadleaf weeds. google.com Several compounds in the series achieved 100% inhibition of the growth of Amaranthus retroflexus L. (a common pigweed). google.com The research demonstrated that these pyrazole-picolinic acid derivatives could serve as lead structures for the development of new synthetic auxin herbicides. google.com The specific contribution of the this compound fragment to this activity warrants more focused investigation to isolate its direct herbicidal potential.
| Derivative | Target Weed | Efficacy |
| 4-amino-6-(5-(3-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | Amaranthus retroflexus L. | High (up to 100% inhibition in post-emergence tests for the compound series) google.com |
Biological Interactions and Mechanistic Insights (Focus on Molecular Targets)
The biological activity of pyrazole derivatives is often attributed to their ability to interact with and modulate the function of various enzymes. The following sections explore the potential of this compound to interact with specific molecular targets based on studies of analogous compounds.
Modulation of Enzyme Activities
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory therapies. Pyrazole-containing compounds, most notably Celecoxib, are well-known selective COX-2 inhibitors. The 1,5-diarylpyrazole scaffold is a recognized pharmacophore for COX-2 inhibition.
While there is no direct evidence of this compound inhibiting COX enzymes, the structural similarities to known COX inhibitors suggest a potential for such activity. Studies on various pyrazole analogs have shown that substitutions on the aryl rings significantly influence their inhibitory potency and selectivity for COX-1 versus COX-2. Current time information in Singapore. For instance, the presence of a sulfonamide or a similar group at the para-position of one of the phenyl rings is often crucial for high COX-2 selectivity. The this compound molecule would require further functionalization to be considered a potent and selective COX inhibitor in the same vein as established drugs.
Inhibition of α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. Various heterocyclic compounds, including pyrazole derivatives, have been investigated as potential inhibitors of these enzymes.
Research on pyrazole-based compounds has demonstrated their potential to inhibit both α-glucosidase and α-amylase. For example, a series of novel pyrazole derivatives were synthesized and showed promising inhibitory activity against these enzymes. The specific substitutions on the pyrazole ring and its appended aryl groups were found to be critical for the inhibitory action. Although no specific data is available for this compound, its core structure is present in compounds that have been identified as having such inhibitory potential. Further enzymatic assays would be necessary to quantify its specific activity against α-glucosidase and α-amylase.
Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Consequently, tyrosine kinase inhibitors are a major class of targeted cancer therapies. The pyrazole scaffold is a common feature in many potent and selective tyrosine kinase inhibitors.
DNA and Topoisomerase Interactions
The planar aromatic nature of the pyrazole and phenyl rings in this compound suggests a potential for intercalation with DNA. This mode of interaction involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxic effects. Furthermore, topoisomerases are enzymes that regulate the topology of DNA and are vital for cell division. A patent for a related compound, 1-(3-bromophenyl)pyrazole-4-carboxylic acid, has indicated its potential as a topoisomerase inhibitor. nih.govnih.gov This suggests that the 3-bromophenyl pyrazole scaffold may have the capacity to interfere with topoisomerase activity, potentially by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to double-strand breaks in the DNA and apoptosis.
Human Carbonic Anhydrase (hCA) IX Modulation
Human carbonic anhydrase IX (hCA IX) is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. The inhibition of hCA IX is a validated strategy in anticancer drug design. Pyrazole-containing sulfonamides are a well-known class of hCA inhibitors. Although this compound lacks the critical sulfonamide group necessary for the canonical mechanism of hCA inhibition (binding to the zinc ion in the active site), the pyrazole core itself can participate in hydrogen bonding and van der Waals interactions within the enzyme's active site. The potential for this compound to act as a modulator would likely depend on its ability to interact with residues at the entrance of the active site cavity, potentially allosterically affecting enzyme function. However, without the key zinc-binding group, its potency is expected to be significantly lower than classical hCA inhibitors.
Non-Covalent Binding Modes with Biological Macromolecules
The interaction of this compound with biological macromolecules such as proteins and nucleic acids is predicted to be governed by a variety of non-covalent forces. These interactions are fundamental to its potential biological activity.
| Type of Interaction | Potential Moiety Involved | Description |
| Hydrogen Bonding | Pyrazole Nitrogens | The N-H of the pyrazole can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor. |
| Halogen Bonding | Bromine on Phenyl Ring | The electropositive crown on the bromine atom can interact favorably with nucleophilic atoms like oxygen or nitrogen on the macromolecule. |
| π-π Stacking | Phenyl and Pyrazole Rings | The aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. |
| Hydrophobic Interactions | Phenyl Ring, Methyl Group | The nonpolar parts of the molecule can interact with hydrophobic pockets in the target protein, displacing water molecules and increasing entropy. |
| Van der Waals Forces | Entire Molecule | General non-specific attractive or repulsive forces between the molecule and the macromolecule. |
Structure-Activity Relationship (SAR) Studies for Molecular Targets
While specific SAR studies for this compound are not extensively documented, general principles from related pyrazole series can be extrapolated to predict how modifications to its structure might influence its activity against various molecular targets.
For anticancer activity, SAR studies of pyrazole derivatives have shown that the nature and position of substituents on the phenyl ring are critical. The presence of a halogen, such as bromine, at the meta-position of the phenyl ring in this compound could influence its electronic properties and direct its binding orientation within a target protein. Altering the position of the bromine atom (e.g., to the ortho- or para-position) would likely have a significant impact on activity.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally been dominated by methods like the Knorr and Paal-Knorr syntheses, which often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netdergipark.org.trmdpi.com While effective, the focus is shifting towards more efficient, sustainable, and environmentally benign methodologies. Future research will likely concentrate on one-pot, multi-component reactions that increase efficiency by reducing the number of purification steps and saving energy. mdpi.comorganic-chemistry.org
A significant emerging trend is the application of "green chemistry" principles, utilizing catalysts that are reusable and operate under mild conditions. bohrium.com This includes the use of nano-catalysts, such as nano-ZnO, and magnetic nanoparticles, which offer high surface area, stability, and ease of recovery. bohrium.comnih.govmdpi.com Furthermore, modern synthetic techniques like visible-light photoredox catalysis present an opportunity for conducting reactions under very mild conditions, often using air as the terminal oxidant. organic-chemistry.org
| Synthetic Method | Catalysts/Reagents | Key Advantages |
| Multi-Component Reactions | Transition metals (Cu, Fe, Pd) or organocatalysts | High atom economy, operational simplicity, reduced waste. organic-chemistry.orgresearchgate.net |
| Green Catalysis | Magnetic Nanoparticles, Nano-ZnO, MOFs | Reusability, high stability, mild reaction conditions, environmentally friendly. bohrium.comnih.govresearchgate.net |
| Photoredox Catalysis | Visible light, photosensitizers | Mild conditions, high selectivity, use of sustainable energy sources. organic-chemistry.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, improved yields, enhanced regioselectivity. |
These novel routes promise to make the synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole and its derivatives more economical and sustainable.
Integration of Advanced Characterization with In Silico Predictions
To accelerate the discovery process, future research will increasingly integrate advanced analytical techniques with powerful computational predictions. While standard characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation, their combination with in silico models provides deeper insight. acs.orgmdpi.com
Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular geometries, electronic properties, and reaction mechanisms before a compound is ever synthesized. acs.orgnih.gov This predictive power helps to explain experimental outcomes, such as the regioselectivity of a reaction, and guides the design of more effective experiments. nih.govacs.org Molecular docking and molecular dynamics simulations further allow researchers to predict how a molecule like this compound might interact with a biological target, providing a rational basis for its potential applications. allsubjectjournal.comnih.gov
| Technique | Information Provided | Synergy with Other Methods |
| NMR Spectroscopy (1D/2D) | Precise structural connectivity, stereochemistry, and regiochemistry. mdpi.com | Provides experimental data to validate and refine geometries predicted by DFT. |
| X-Ray Crystallography | Definitive solid-state structure and intermolecular interactions. globalresearchonline.net | Offers a benchmark for validating the accuracy of computational models. |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energetics, spectroscopic properties. acs.org | Predicts reaction outcomes and helps interpret complex experimental spectra. |
| Molecular Dynamics (MD) | Dynamic behavior of a molecule and its interactions with targets (e.g., proteins) over time. researchgate.net | Extends static molecular docking models to provide a more realistic view of binding events. |
This integrated approach creates a powerful feedback loop where computational predictions guide experimental work, and experimental results refine the computational models.
Rational Design of Pyrazole-Based Compounds for Specific Applications
The pyrazole nucleus is a cornerstone of many approved drugs used to treat a range of diseases, from cancer to viral infections. tandfonline.com The future of pyrazole-based research lies in the rational design of new compounds for specific, well-defined applications. This involves leveraging Structure-Activity Relationship (SAR) studies, which correlate specific structural features with biological or material properties. researchgate.net
Starting with the this compound scaffold, researchers can systematically modify the functional groups. The bromine atom on the phenyl ring is a particularly useful handle for introducing new substituents via cross-coupling reactions, allowing for the creation of a diverse library of analogs. In silico screening can then be used to predict the drug-likeness and potential activity of these virtual compounds, prioritizing the most promising candidates for synthesis. allsubjectjournal.com This rational, computer-aided approach significantly reduces the time and cost associated with discovering new therapeutic agents or materials.
Exploration of New Catalytic Systems and Processes
The development of novel catalysts is crucial for unlocking new chemical transformations and improving existing ones. For pyrazole synthesis, future research will explore advanced catalytic systems that offer superior performance and sustainability. Metal-Organic Frameworks (MOFs) are emerging as highly effective catalysts due to their ordered crystalline structures and abundance of catalytic sites. researchgate.net
Another fascinating area is the use of pyrazole derivatives themselves as ligands in catalytic complexes. Protic pyrazole complexes have demonstrated unique catalytic activities, where the pyrazole ligand actively participates in the reaction through metal-ligand cooperation. nih.gov This can involve hydrogen bonding or proton transfer steps that facilitate bond cleavage and formation. nih.gov Exploring these systems could lead to the discovery of entirely new catalytic processes for synthesizing and functionalizing complex molecules.
| Catalyst Type | Key Features | Potential for Sustainability |
| Nanoparticles (e.g., Magnetic) | High surface area, excellent activity, simple magnetic separation and reuse. bohrium.com | High |
| Metal-Organic Frameworks (MOFs) | Tunable porosity, high density of active sites, potential for shape-selectivity. researchgate.net | High |
| Protic Pyrazole Complexes | Metal-ligand cooperation, bifunctional catalysis (acid/base and metal center). nih.gov | Moderate to High |
| Biocatalysts (Enzymes) | High selectivity (regio-, stereo-, enantio-), mild aqueous conditions. researchgate.net | Very High |
Advanced Materials Development from Pyrazole Scaffolds
Beyond pharmaceuticals, pyrazole scaffolds hold significant promise for the development of advanced materials. Their rigid, aromatic structure and ability to coordinate with metal ions make them excellent building blocks for functional materials. Research is expanding into their use in creating fluorescent dyes, optical brightening agents, and materials with nonlinear optical (NLO) properties. globalresearchonline.netnih.govsemanticscholar.org
The this compound core is well-suited for this purpose. The bromophenyl group can be used to link the pyrazole unit into larger polymeric or supramolecular structures. By creating extended conjugated systems, it may be possible to develop novel organic semiconductors or light-emitting materials. The incorporation of pyrazole scaffolds into MOFs could also lead to materials with applications in gas storage, separation, or heterogeneous catalysis.
Deeper Mechanistic Elucidation of Bio-molecular Interactions
To design truly effective and selective drugs, a deep understanding of their interactions with biological targets is essential. While molecular docking provides a valuable snapshot of a potential binding pose, it is often a simplified, static model. nih.gov Future research will employ more sophisticated techniques to unravel the complex and dynamic nature of these interactions.
Molecular dynamics (MD) simulations can model the behavior of a pyrazole-based ligand and its target protein over time, revealing conformational changes and the stability of key interactions. researchgate.net Advanced biophysical methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can provide quantitative data on binding kinetics and thermodynamics. This detailed mechanistic insight is critical for understanding why a particular compound is active and for guiding its optimization into a more potent and selective therapeutic agent.
| Method | Type of Data Generated | Application in Drug Design |
| Molecular Docking | Static binding pose, predicted binding affinity (scoring). mdpi.com | High-throughput virtual screening of compound libraries. |
| Molecular Dynamics (MD) Simulations | Dynamic stability of binding, conformational changes, free energy of binding. researchgate.net | Validation of docking poses, understanding allosteric effects. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates). | Lead optimization, ranking compounds based on binding kinetics. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic parameters (enthalpy, entropy). | Understanding the driving forces of binding. |
By pursuing these future directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new innovations in medicine, catalysis, and materials science.
Q & A
Q. What are the common synthetic routes for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by bromination. For example, ethyl acetoacetate reacts with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid and then brominated at the 3-position . Alternative methods include oxidative steps using agents like PCC (pyridinium chlorochromate) in DMF for selective oxidation of alcohol intermediates to aldehydes . Yield optimization requires strict control of stoichiometry, temperature (e.g., reflux conditions), and purification via column chromatography. Impurities often arise from incomplete bromination or side reactions during cyclization.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography provides precise bond lengths (e.g., C–Br = 1.89–1.92 Å) and dihedral angles between aromatic rings, critical for confirming regiochemistry .
- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as methyl groups (δ ~2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
- IR spectroscopy detects functional groups (e.g., C=O at ~1700 cm⁻¹ in carboxylate derivatives) .
- Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 277 for the base compound) .
Q. How is regioselectivity controlled during the synthesis of substituted pyrazole derivatives?
Regioselectivity in cyclocondensation is influenced by the electronic effects of substituents. For example, electron-withdrawing groups (e.g., bromine) at the 3-position direct phenylhydrazine addition to the β-ketoester’s α-position. Steric hindrance from bulky substituents (e.g., 4-chlorobenzyl) further guides ring formation . Computational modeling (e.g., DFT) can predict preferred tautomeric forms and reaction pathways .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence the compound’s pharmacological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Br, CF₃) enhance binding to targets like kinase enzymes by increasing lipophilicity. However, bulky substituents (e.g., 4-chlorobenzyl) may reduce activity due to steric clashes, as seen in inactive anticancer derivatives . Conversely, methyl groups at the 5-position improve metabolic stability . Biological assays (e.g., IC₅₀ measurements) combined with molecular docking are critical for validating SAR hypotheses .
Q. How can DFT calculations predict electronic properties and reactivity of this compound?
Density functional theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, HOMO localization on the bromophenyl ring suggests electrophilic attack occurs preferentially at this site. Mulliken charge analysis identifies nucleophilic regions (e.g., pyrazole N-atoms), guiding derivatization strategies . TD-DFT simulations correlate UV-Vis absorption spectra with experimental data, aiding in photophysical studies .
Q. What are the challenges in resolving conflicting biological activity data across studies?
Discrepancies arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. For instance, a derivative reported as inactive in anticancer screens might show activity in neuropharmacological assays due to differing target affinities. Researchers should:
Q. What methodologies are used to study the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) measures binding kinetics (Kₐ, Kd) to receptors like mGluR5 .
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography resolves binding modes in enzyme complexes, as demonstrated for pyrazole-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
